molecular formula C23H18O4 B8113208 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one

7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one

Cat. No.: B8113208
M. Wt: 358.4 g/mol
InChI Key: GOTINPUMXAEBIX-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one (CAS: 681294-57-5) is a synthetic chromenone derivative characterized by a benzopyran backbone with distinct substituents at positions 2, 5, and 5. Its molecular formula is C₂₃H₁₈O₄ (molecular weight: 358.39 g/mol) . Chromenones are widely studied for their pharmacological relevance, including anticancer, antimicrobial, and enzyme-modulating activities .

Synthesis of this compound typically involves multi-step reactions, such as benzyl protection of hydroxyl groups followed by acid-catalyzed cyclization. For example, potassium carbonate and acetic acid are key reagents in its preparation, as noted in .

Properties

IUPAC Name

5-methoxy-2-phenyl-7-phenylmethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c1-25-21-12-18(26-15-16-8-4-2-5-9-16)13-22-23(21)19(24)14-20(27-22)17-10-6-3-7-11-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTINPUMXAEBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one, also known by its CAS number 681294-57-5, is a synthetic compound belonging to the chromene family. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various assays, and structural characteristics.

The molecular formula for this compound is C23H18O4C_{23}H_{18}O_{4}, with a molecular weight of approximately 358.39 g/mol. The structure features a chromenone core, which is known for its pharmacological properties.

PropertyValue
Molecular Formula C23H18O4
Molecular Weight 358.39 g/mol
CAS Number 681294-57-5
LogP 5.05

The biological activity of this compound is attributed to its interaction with various biological targets. Research has indicated that this compound may act as an inhibitor of specific enzymes and receptors involved in disease processes, including:

  • Monoamine Oxidase (MAO) Inhibition : Studies have shown that derivatives of chromenone compounds can inhibit MAO-A and MAO-B, enzymes implicated in neurodegenerative diseases. For instance, certain derivatives exhibited IC50 values ranging from 6.97 μM to 10.9 μM against MAO-A, indicating moderate inhibitory activity .
  • Acetylcholinesterase (AChE) Inhibition : The compound has been evaluated for its AChE inhibitory activity, which is significant in the context of Alzheimer's disease treatment. Some derivatives showed promising results with IC50 values as low as 1.52 μM .
  • Antioxidant Activity : Chromene derivatives are often studied for their antioxidant properties, which contribute to their therapeutic potential in oxidative stress-related disorders.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its analogs:

  • In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant inhibition against AChE and MAO enzymes, suggesting potential applications in treating cognitive disorders .
  • Molecular Dynamics Simulations : Molecular dynamics simulations have been employed to rationalize the binding interactions of this compound with target proteins, providing insights into its efficacy and stability within biological systems .
  • Comparative Analysis with Similar Compounds : The compound's activity was compared with other chromene derivatives, revealing that structural modifications significantly impact biological efficacy. For example, the presence of methoxy groups on the phenyl ring was found to enhance AChE inhibition .

Scientific Research Applications

Synthesis and Modification

The synthesis of 7-(benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one involves several key steps:

  • Benzylation : The hydroxyl group of 2-hydroxyacetophenone is benzylated using benzyl bromide in the presence of a base.
  • Cyclization : The benzylated intermediate undergoes cyclization to form the chromenone core using reagents like phosphorus oxychloride.

This compound can also undergo various chemical transformations, including oxidation and reduction, which allow for the creation of derivatives with potentially enhanced biological activities .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

  • The compound has been studied for its potential as an enzyme inhibitor, particularly against monoamine oxidase (MAO) and cholinesterase. These enzymes play critical roles in neurotransmitter metabolism, making the compound a candidate for neurological disorders .

2. Antioxidant Activity

  • It demonstrates significant antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

3. Antimicrobial Properties

  • Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens, indicating its potential use in developing new antimicrobial agents .

4. Anticancer Potential

  • Investigations into its anticancer properties have shown promise, with evidence suggesting that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited MAO with an IC50 value indicating significant potency. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine, which are beneficial in treating depression and anxiety disorders .

Case Study 2: Antioxidant Effects

In vitro assays revealed that the compound significantly reduced oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent for conditions associated with oxidative damage, such as neurodegenerative diseases .

Case Study 3: Anticancer Activity

Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in various cancer cell lines. The study found that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, showcasing its potential as an anticancer drug candidate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromenones exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Selected Chromenones

Compound Name & CAS Position 2 Position 5 Position 7 Molecular Formula Molecular Weight (g/mol) Key Biological Activities Reference
This compound (681294-57-5) Phenyl Methoxy Benzyloxy C₂₃H₁₈O₄ 358.39 Not explicitly reported
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (CAS: N/A) 4-Methoxyphenyl Hydroxy Methoxy C₁₇H₁₄O₅ 298.29 Antioxidant, antimicrobial
7-((4-Tert-butylbenzyl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one (CAS: N/A) Phenyl Hydroxy 4-Tert-butylbenzyloxy C₂₆H₂₄O₄ 400.47 Enhanced lipophilicity
5,7-Bis(benzyloxy)-2-phenyl-4H-chromen-4-one (CAS: 1201807-92-2) Phenyl Benzyloxy Benzyloxy C₂₇H₂₀O₄ 408.44 Anticancer, antisterility
5-(Benzyloxy)-7-(methoxymethoxy)-2-(4-pentynyloxyphenyl)-4H-chromen-4-one (CAS: N/A) 4-Pentynyloxyphenyl Benzyloxy Methoxymethoxy C₂₉H₂₆O₆ 470.52 Breast cancer resistance modulation

Key Findings:

Substituent Effects on Bioactivity: The benzyloxy group at position 7 (as in the target compound) enhances π-π stacking interactions with biological targets, such as porphyrin rings in heme-related inhibition . Methoxy groups (e.g., at position 5) increase metabolic stability but reduce hydrogen-bonding capacity compared to hydroxyl groups .

Synthetic Strategies :

  • The target compound shares synthetic pathways with derivatives like 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one , where benzyl protection is critical for regioselectivity .
  • In contrast, compounds with methoxymethoxy groups () require additional steps for orthogonal protection .

Biological Activities: Chromenones with multiple benzyloxy groups (e.g., 5,7-bis(benzyloxy)-2-phenyl derivative) show notable anticancer activity, likely due to enhanced hydrophobic interactions with cellular targets . Derivatives with hydroxyl groups (e.g., 5-hydroxy-7-methoxyflavone in ) exhibit stronger antioxidant properties but lower synthetic yields due to oxidation sensitivity .

Crystallographic Insights: X-ray studies on 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one () reveal planar chromenone cores stabilized by intramolecular hydrogen bonds, a feature likely shared with the target compound .

Preparation Methods

Base-Mediated Benzyl Protection and Cyclization

Starting material : 2-Hydroxy-4-methoxyacetophenone undergoes silyl protection at C2-OH using tert-butyldimethylsilyl chloride (TBDMSCl) to prevent undesired side reactions. Subsequent alkylation with benzyl bromide in the presence of K2_2CO3_3 or Et3_3N yields 7-benzyloxy-4-methoxyacetophenone (Scheme 1A). Cyclization to the chromenone core is achieved using methanesulfonyl chloride (MsCl) and BF3_3·OEt2_2 at 0°C, forming the 4H-chromen-4-one scaffold in 72–78% yield.

Key conditions :

StepReagentsSolventTemperatureYield
Silyl protectionTBDMSCl, imidazoleDMFRT89%
BenzylationBnBr, K2_2CO3_3AcetoneReflux85%
CyclizationMsCl, BF3_3·OEt2_2DCM0°C75%

Palladium-Catalyzed C2-Arylation

A PdCl2_2(PPh3_3)2_2-catalyzed coupling strategy enables direct introduction of the C2-phenyl group. The silyl-protected intermediate reacts with phenylboronic acid under Suzuki–Miyaura conditions (Na2_2CO3_3, dioxane/H2_2O, 90°C), achieving 68% yield. Alternatively, tert-butyl isocyanide serves as a carbonyl source in a one-pot cascade reaction with LiOtBu, affording the chromenone in 84% yield (Table 1).

Optimized catalytic system :

  • Catalyst: PdCl2_2(PPh3_3)2_2 (5 mol%)

  • Base: LiOtBu (3 equiv)

  • Solvent: Dioxane

  • Temperature: 120°C

Acid-Catalyzed Ring Closure

Trifluoroacetic anhydride (TFAA)-mediated cyclization of 1-(2,4-dihydroxyphenyl)ethanone derivatives provides an alternative route. Sodium trifluoroacetate facilitates trifluoromethylation at C2, followed by benzyl protection and oxidative cyclization (H2_2O2_2, HOAc) to yield the target compound in 63% overall yield.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Route 2.2 (Pd-catalyzed) offers superior regioselectivity but requires expensive catalysts.

  • Route 2.1 (base-mediated) is cost-effective but involves hazardous MsCl.

  • Route 2.3 (TFAA) enables gram-scale synthesis without chromatography.

Side Reactions and Mitigation

  • Over-alkylation at C7 is minimized using TBDMSCl.

  • Competitive O-benzylation vs. C-arylation is controlled by solvent polarity (DMF vs. dioxane) .

Q & A

Q. What are the standard synthetic routes for preparing 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation between a substituted benzaldehyde and a hydroxyacetophenone derivative. For example, 5-methoxy-7-hydroxyflavone intermediates (e.g., ) are benzylated using benzyl bromide in alkaline conditions. Key factors include:

  • Temperature : Reactions performed at 60–80°C minimize side products like O-demethylation .
  • Catalysts : K₂CO₃ or NaH in dry DMF enhances benzylation efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC ().

Q. How can NMR spectroscopy distinguish positional isomerism in methoxy and benzyloxy groups on the chromenone core?

  • ¹H NMR : Methoxy protons resonate as singlets at δ 3.8–4.0 ppm, while benzyloxy groups show split aromatic protons (δ 7.2–7.5 ppm) and a benzylic CH₂ triplet (δ 4.9–5.1 ppm) .
  • ¹³C NMR : Methoxy carbons appear at δ 55–57 ppm, whereas benzyloxy carbons exhibit signals at δ 70–72 ppm (CH₂) and δ 128–136 ppm (aromatic carbons) .

Q. What solvent systems are optimal for solubility and crystallization of this compound?

  • Solubility : Highly soluble in DMSO, DCM, and THF; sparingly soluble in water (<0.1 mg/mL).
  • Crystallization : Slow evaporation from ethanol/water (4:1 v/v) yields monoclinic crystals suitable for X-ray diffraction ().

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. benzyloxy) impact biological activity in kinase inhibition assays?

  • Benzyloxy groups enhance lipophilicity, improving cell membrane permeability. For example, 7-benzyloxy derivatives show IC₅₀ values <10 µM against CDK2 kinases, whereas 7-hydroxy analogs are inactive .
  • Methoxy groups at C-5 stabilize hydrogen bonding with kinase active sites (e.g., ATP-binding pockets), as shown in molecular docking studies .

Q. What crystallographic data confirm the planar geometry of the chromenone core?

Single-crystal X-ray analysis ( ) reveals:

  • Dihedral angles : The benzopyran ring system is nearly planar (deviation <0.05 Å).
  • Hydrogen bonding : Intramolecular O–H···O bonds (2.7–2.9 Å) stabilize the 4-keto group.
  • Packing : π-π stacking between phenyl rings (3.4–3.6 Å spacing) dominates the crystal lattice.

Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

  • Assay variability : Cytotoxicity (e.g., IC₅₀ = 20 µM in HepG2 cells) may mask anti-inflammatory effects (e.g., NF-κB inhibition at 5 µM). Use orthogonal assays (e.g., ELISA for IL-6 suppression) to validate .
  • Metabolic stability : Benzyloxy groups undergo hepatic demethylation, generating active metabolites ().

Q. What strategies mitigate degradation during long-term storage?

  • Storage : -20°C in amber vials under argon prevents photooxidation and hydrolysis .
  • Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when stabilized with BHT (0.01% w/v) .

Q. How do computational methods predict SAR for flavonoid derivatives?

  • QSAR models : Hammett constants (σ) for substituents correlate with logP and IC₅₀ values. For example, electron-withdrawing groups at C-7 improve antioxidant activity (R² = 0.89) .
  • Docking simulations : AutoDock Vina identifies key residues (e.g., Lys33 in PKA) for hydrogen bonding with the 4-keto group .

Methodological Best Practices

Q. How to validate purity for publications?

  • HPLC : Use a C18 column (MeCN/H₂O gradient) with UV detection at 254 nm; retention time ~12.3 min .
  • Mass spectrometry : ESI-MS [M+H]⁺ at m/z 387.1 (calculated: 387.12) confirms molecular identity .

Q. What controls are essential in cytotoxicity assays?

  • Positive controls : Doxorubicin (IC₅₀ = 1 µM) for apoptosis induction.
  • Solvent controls : <0.1% DMSO to exclude vehicle toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one

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